Modafinil Sulfone Modafinil Sulfone Modafinil sulfone is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 118779-53-6
VCID: VC0535909
InChI: InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol

Modafinil Sulfone

CAS No.: 118779-53-6

Cat. No.: VC0535909

Molecular Formula: C15H15NO3S

Molecular Weight: 289.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Modafinil Sulfone - 118779-53-6

Specification

CAS No. 118779-53-6
Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
IUPAC Name 2-benzhydrylsulfonylacetamide
Standard InChI InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Standard InChI Key ZESNOWZYHYRSRY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties

Modafinil sulfone (C₁₅H₁₅NO₃S; molecular weight 289.35 g/mol) is the oxidized sulfone derivative of modafinil, formed via sulfur atom oxidation from sulfoxide to sulfone . This oxidation eliminates the chiral center present in modafinil, rendering modafinil sulfone achiral . The compound’s IUPAC name is 2-[(diphenylmethyl)sulfonyl]acetamide, and it is alternatively termed modafinil sulfone, CRL-41056, or modafinil EP impurity B .

Table 1: Key Chemical Properties of Modafinil Sulfone

PropertyValueSource
Molecular formulaC₁₅H₁₅NO₃S
CAS registry number118779-53-6
SynonymsCRL-41056, Modafinil sulfone
SolubilityLow aqueous solubility

Pharmacodynamic Profile

Lack of Wakefulness-Promoting Effects

Modafinil sulfone is pharmacologically inactive in promoting wakefulness, unlike its parent compound. Studies in rodents and humans demonstrate no significant effects on locomotor activity or EEG arousal thresholds . This inactivity is attributed to its inability to inhibit dopamine reuptake or bind to dopamine receptors, key mechanisms underlying modafinil’s stimulant properties .

Anticonvulsant Activity

Preclinical studies reveal potent anticonvulsant effects. In murine maximal electroshock seizure (MES) models, modafinil sulfone (50–75 mg/kg) elevated seizure thresholds by 40–60%, comparable to modafinil . Mechanistically, it enhances GABAergic inhibition and potentiates the effects of antiepileptic drugs (AEDs) like valproate and carbamazepine .

Table 2: Comparative Anticonvulsant Efficacy in MES Models

CompoundED₅₀ (mg/kg)Seizure Threshold IncreaseSource
Modafinil7555%
Modafinil sulfone5050%
Carbamazepine1860%

Synthesis and Manufacturing

Modafinil sulfone is synthesized via oxidation of modafinil or its precursors. Industrial methods typically employ sodium hypochlorite (5–15% concentration) under controlled conditions (10–60°C) . Key steps include:

  • Oxidation of modafinil: Modafinil’s sulfoxide group is oxidized to sulfone using NaOCl in acetic acid .

  • Direct synthesis from diphenylmethylsulfinylacetic acid: Condensing agents like N,N′-carbonyldiimidazole facilitate amidation with ammonia .

Critical parameters:

  • Reaction temperature must remain below 60°C to prevent sulfone degradation .

  • Yields range from 70–75%, with HPLC purity >99.5% .

Research Findings and Clinical Implications

Adjunctive Therapy in Epilepsy

Modafinil sulfone enhances the efficacy of AEDs without increasing toxicity. In combination with valproate, it reduces the ED₅₀ of valproate by 35% in murine models . This synergy is attributed to pharmacodynamic interactions, as brain concentrations of valproate remain unchanged .

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